Cas no 2172022-08-9 (tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate)

Tert-butyl 3-(3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)propanoate is a specialized chemical intermediate featuring a unique combination of functional groups, including a 1,2,4-oxadiazole ring, a difluorocyclohexyl moiety, and a tert-butyl ester. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly for the synthesis of bioactive molecules. The presence of the amino group enhances reactivity for further derivatization, while the difluorocyclohexyl component can influence lipophilicity and metabolic stability. The tert-butyl ester provides a protected carboxylic acid functionality, enabling controlled deprotection for downstream modifications. This compound is well-suited for applications requiring precise molecular tuning, such as drug discovery and agrochemical development.
tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate structure
2172022-08-9 structure
Product name:tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate
CAS No:2172022-08-9
MF:C15H23F2N3O3
Molecular Weight:331.358230829239
CID:6121065
PubChem ID:165520772

tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate
    • 2172022-08-9
    • EN300-1451707
    • tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
    • インチ: 1S/C15H23F2N3O3/c1-13(2,3)22-11(21)5-4-10-19-12(20-23-10)14(18)6-8-15(16,17)9-7-14/h4-9,18H2,1-3H3
    • InChIKey: PJDYAGHCCKDLBV-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2=NOC(CCC(=O)OC(C)(C)C)=N2)(CC1)N)F

計算された属性

  • 精确分子量: 331.17074793g/mol
  • 同位素质量: 331.17074793g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 430
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 91.2Ų

tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1451707-100mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
100mg
$640.0 2023-09-29
Enamine
EN300-1451707-10000mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
10000mg
$3131.0 2023-09-29
Enamine
EN300-1451707-2500mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
2500mg
$1428.0 2023-09-29
Enamine
EN300-1451707-250mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
250mg
$670.0 2023-09-29
Enamine
EN300-1451707-1.0g
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
1g
$0.0 2023-06-06
Enamine
EN300-1451707-500mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
500mg
$699.0 2023-09-29
Enamine
EN300-1451707-50mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
50mg
$612.0 2023-09-29
Enamine
EN300-1451707-1000mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
1000mg
$728.0 2023-09-29
Enamine
EN300-1451707-5000mg
tert-butyl 3-[3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate
2172022-08-9
5000mg
$2110.0 2023-09-29

tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate 関連文献

tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoateに関する追加情報

Professional Introduction to Tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate (CAS No. 2172022-08-9)

Tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2172022-08-9, represents a sophisticated molecular structure that combines various functional groups to exhibit unique chemical properties. The presence of a tert-butyl group, a 1-amino-4,4-difluorocyclohexyl moiety, and a 1,2,4-oxadiazole ring system imparts distinct reactivity and potential biological activity. This introduction aims to provide a comprehensive overview of the compound's structure, synthesis, applications, and recent advancements in its study.

The molecular architecture of tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate is characterized by its intricate blend of functional groups. The tert-butyl group serves as a sterically hindered alkyl group, which can influence the compound's solubility and reactivity. The 1-amino-4,4-difluorocyclohexyl moiety introduces both amino and fluorine substituents, which are known to enhance binding affinity and metabolic stability in pharmaceutical compounds. The core 1,2,4-oxadiazole ring system is a heterocyclic compound that has been widely studied for its bioactivity and potential therapeutic applications.

In terms of synthesis, the preparation of tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of the oxadiazole ring through cyclocondensation reactions. Subsequent steps involve the introduction of the amino-substituted cyclohexyl group and the tert-butyl ester moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yield and purity. The use of fluorinated intermediates has been particularly crucial in achieving the desired molecular framework.

The applications of tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate are primarily centered in the pharmaceutical industry. Its unique structural features make it a valuable scaffold for drug discovery and development. Recent studies have highlighted its potential as an intermediate in the synthesis of novel bioactive molecules. Specifically, the combination of amino and fluorine substituents has been shown to enhance binding interactions with biological targets such as enzymes and receptors. This property is particularly relevant in the development of targeted therapies for various diseases.

One of the most promising areas of research involving tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate is its role in anticancer drug development. The oxadiazole ring system has been extensively studied for its ability to inhibit tumor growth by targeting key cellular pathways involved in cancer progression. Preclinical studies have demonstrated that derivatives of this compound exhibit potent antitumor activity by inducing apoptosis and inhibiting proliferation in cancer cells. The presence of fluorine atoms further enhances its bioavailability and metabolic stability, making it an attractive candidate for further clinical investigation.

In addition to its anticancer properties, tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate has shown promise in other therapeutic areas as well. Research has indicated its potential efficacy in treating inflammatory diseases by modulating immune responses. The compound's ability to interact with specific inflammatory mediators has been explored in vitro and in vivo models. Furthermore, its structural features have made it a candidate for developing antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis.

The latest advancements in the study of tert-butyl 3-3-(1-amino-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5 - ylpropanoate have focused on optimizing its pharmacokinetic properties through structural modifications. Researchers have employed computational methods to predict how different substitutions would affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have led to the identification of more potent and selective derivatives with improved therapeutic index. Additionally,the use of high-throughput screening techniques has accelerated the discovery process by allowing rapid evaluation of large libraries of compounds.

The future prospects for tert-butyl 3 - 3 - (1 - amino - 44 - difluorocyclohexy l) - 12 ,44 - oxadiazol -5 - ylpropanoate are promising as ongoing research continues to uncover new applications and refine synthetic methodologies。 Collaborative efforts between academia and industry are expected to drive further innovation in this field。 The integration of artificial intelligence (AI) into drug discovery processes is likely to play a significant role in accelerating the development pipeline for this compound。

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.